Thianthrene-2,7-dicarboxylic acid

Descripción general

Descripción

Synthesis Analysis

Thianthrene-2,7-dicarboxylic acid can be synthesized via nucleophilic aromatic substitution of Na2S on N,N-dimethyl-3,4-dichlorobenzamide . This process involves the use of a synthetic intermediate, 4,4’-thiobis[3-chlorobenzoic acid], and results in good yields .

Molecular Structure Analysis

Thianthrene-2,7-dicarboxylic acid is a derivative of thianthrene, a sulfur-containing heterocyclic compound . The structure of thianthrene is not planar but bent, with a fold angle of 128 degrees .

Chemical Reactions Analysis

Thianthrene-2,7-dicarboxylic acid can participate in various chemical reactions. For instance, it can be used in the synthesis of aromatic polyamides . Additionally, it can be involved in thia-APEX reactions, which afford π-extended thianthrene derivatives from unfunctionalized aromatics .

Physical And Chemical Properties Analysis

Thianthrene-2,7-dicarboxylic acid is a component of aromatic polyamides, which have inherent viscosities of 1.29 to 2.39 dL/g . These polyamides display good thermal stability . Thianthrene, the parent compound of Thianthrene-2,7-dicarboxylic acid, is known for its high molar refraction values, electron-rich features, and the non-coplanar tricyclic joint bulky structure .

Aplicaciones Científicas De Investigación

Synthesis of Polycyclic Thianthrenes

Thianthrene-2,7-dicarboxylic acid plays a crucial role in the one-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions . The reaction occurs with equimolar amounts of aromatic substrates and S-diimidated 1,2-arenedithiols and a catalytic amount of TfOH, which is advantageous for the efficient creation of novel π-extended thianthrenes .

Development of Organic Chemical Reactions

The redox behavior and cationic-state capability of thianthrene can be utilized for the development of organic chemical reactions . This is due to the electron-richness and heavy atom effect of sulfur atoms .

Cathode Materials

Thianthrene-2,7-dicarboxylic acid can be used in the development of cathode materials . The thianthrene structure is favorable for electron-donation and intersystem crossing .

Synthesis of Thiacalix4-2,8-thianthrene

Thianthrene-2,7-dicarboxylic acid is used in the synthesis of a thianthrene-based cyclic tetramer with the sulfur linker, thiacalix4-2,8-thianthrene (TC4TT) . TC4TT adopts an alternative octagonal form recessed to the inner side .

Fluorescence and Phosphorescence Emission

Thianthrene-2,7-dicarboxylic acid is used in the synthesis of compounds that show fluorescence and phosphorescence emission . Both emission bands are slightly redshifted compared with those of the reference compounds .

Synthesis of Thianthrene-Based Polyamides

Thianthrene-2,7-dicarboxylic acid is used in the synthesis of thianthrene-based polyamides . The synthesis is achieved via nucleophilic aromatic substitution of Na2S on NN-dimethyl-3,4-dichlorobenzamide .

Safety and Hazards

Direcciones Futuras

Thianthrene-2,7-dicarboxylic acid and its derivatives have potential applications in various fields. For instance, they can be used in the synthesis of metal–organic frameworks (MOFs), which have applications in luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications, and biomedical applications . Additionally, the catalytic reduction of carboxylic acid derivatives, including Thianthrene-2,7-dicarboxylic acid, is a rapidly developing field .

Mecanismo De Acción

Target of Action

Thianthrene-2,7-dicarboxylic acid is a complex organic compound that has been synthesized for various applications

Mode of Action

It’s known that thianthrene, a six-membered sulfur-containing heterocyclic compound, can reversibly transform into a planar structure in the radical cation state . This redox behavior and cationic-state capability can be utilized for supramolecular chemistry and development of organic chemical reactions .

Biochemical Pathways

Thianthrene structures have been shown to be favorable for electron-donation and intersystem crossing due to the electron-richness and heavy atom effect of sulfur atoms . This suggests that Thianthrene-2,7-dicarboxylic acid may interact with biochemical pathways involving electron transfer.

Result of Action

Thianthrene-based materials have shown unique reactivities and optoelectronic properties, including room-temperature phosphorescence, thermally activated delayed fluorescence, c–h functionalization of aromatic compounds, semiconductivity, and host–guest capability for fullerenes . These properties suggest potential applications of Thianthrene-2,7-dicarboxylic acid in various fields.

Action Environment

The stability of thianthrene-based polyamides, which were more soluble than analogous poly(thioether amide)s, was demonstrated by good thermal stability . This suggests that Thianthrene-2,7-dicarboxylic acid may also exhibit stability under various environmental conditions.

Propiedades

IUPAC Name |

thianthrene-2,7-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4S2/c15-13(16)7-1-3-9-11(5-7)20-10-4-2-8(14(17)18)6-12(10)19-9/h1-6H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEMADKCYDBBFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)SC3=C(S2)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595611 | |

| Record name | Thianthrene-2,7-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thianthrene-2,7-dicarboxylic acid | |

CAS RN |

154341-96-5 | |

| Record name | Thianthrene-2,7-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

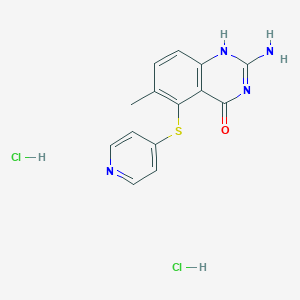

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Tert-Butyl-3-(3-Methylbenzyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B23500.png)

![4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid](/img/structure/B23524.png)

![(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23526.png)